molecular formula C15H16N4O2 B273988 N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide

N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide

Cat. No. B273988
M. Wt: 284.31 g/mol
InChI Key: NAYPPFLITBUMJO-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide, also known as NDMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NDMA is a hydrazine derivative that has been synthesized and studied for its pharmacological properties. In

Mechanism of Action

N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. This compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folate. Folate is an essential component required for DNA synthesis and cell division. By inhibiting the activity of dihydrofolate reductase, this compound disrupts the biosynthesis of folate, leading to the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been found to induce oxidative stress in bacterial and fungal cells, leading to their inhibition. This compound has been found to have immunomodulatory effects, leading to the activation of immune cells such as macrophages and lymphocytes.

Advantages and Limitations for Lab Experiments

N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. This compound has been found to exhibit potent antimicrobial and antitumor properties, making it a potential candidate for drug development. However, this compound also has some limitations for lab experiments. This compound is a highly reactive compound that can undergo degradation over time. This compound is also a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for research on N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide. One area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound and its effects on cellular processes. Further research is needed to determine the toxicity and safety of this compound in vivo. The potential applications of this compound in nanotechnology and material science also warrant further investigation.

Synthesis Methods

N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is this compound, which can be purified using recrystallization techniques. The purity of the final product can be confirmed using spectroscopic techniques such as UV-Vis spectroscopy and NMR spectroscopy.

Scientific Research Applications

N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. This compound has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N,N-dimethyl-N//'-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C15H16N4O2/c1-18(2)15(12-6-4-3-5-7-12)17-16-13-8-10-14(11-9-13)19(20)21/h3-11,16H,1-2H3/b17-15+

InChI Key

NAYPPFLITBUMJO-BMRADRMJSA-N

Isomeric SMILES

CN(C)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2

SMILES

CN(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

CN(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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